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Compound of Interest

Compound Name:
methyl 6-(benzyloxy)-1H-indole-2-

carboxylate

Cat. No.: B027044 Get Quote

An In-depth Technical Guide to Methyl 6-(benzyloxy)-1H-indole-2-carboxylate (CAS:

103781-89-1)

Introduction
Methyl 6-(benzyloxy)-1H-indole-2-carboxylate is a pivotal heterocyclic building block in the

landscape of medicinal chemistry and organic synthesis. As a member of the indole family, a

privileged scaffold found in numerous natural products and therapeutic agents, this compound

serves as a versatile intermediate for constructing more complex molecular architectures.[1] Its

structure is characterized by an indole core, a methyl ester at the 2-position, and a benzyloxy

protecting group at the 6-position. This specific arrangement of functional groups makes it

particularly valuable for the synthesis of targeted therapies, most notably inhibitors of

Indoleamine 2,3-dioxygenase (IDO1), a critical enzyme in cancer immunotherapy.[2][3] This

guide provides a comprehensive overview of its properties, synthesis, characterization, and

applications for researchers and drug development professionals.

Compound Identity and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are fundamental

for its effective use in research and development.
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Identifier Value

CAS Number 103781-89-1[4]

Molecular Formula C₁₇H₁₅NO₃[5]

Molecular Weight 281.31 g/mol [5]

IUPAC Name
methyl 6-(phenylmethoxy)-1H-indole-2-

carboxylate[4]

Synonyms

Methyl 6-benzyloxyindole-2-carboxylate, 6-

benzyloxy-1H-indole-2-carboxylic acid methyl

ester[4]

InChIKey GSULHLQFRMLEEO-UHFFFAOYSA-N[4]

SMILES
O(CC1C=CC=CC=1)C1C=CC2C=C(C(=O)OC)

NC=2C=1[4]

Physicochemical Data
The properties of methyl 6-(benzyloxy)-1H-indole-2-carboxylate dictate its handling, storage,

and behavior in reaction systems. The compound typically appears as a white to light yellow

solid.[4][5]
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Property Value Source

Appearance White to Yellow Solid [4][6]

Boiling Point 472.3°C at 760 mmHg [4]

Density 1.253 g/cm³ [4]

Flash Point 239.5°C [4]

logP (XlogP) 3.9 (Computed) [4]

Storage Temperature Room temperature or 2-8°C [5][7]

Hydrogen Bond Donors 1 [4]

Hydrogen Bond Acceptors 4 [4]

Rotatable Bonds 5 [4]

Synthesis and Mechanistic Considerations
While various methods exist for indole synthesis, the Leimgruber-Batcho indole synthesis

provides a reliable and versatile route for preparing substituted indoles like methyl 6-
(benzyloxy)-1H-indole-2-carboxylate. This pathway begins with a suitably substituted

nitrotoluene, which is converted into an enamine and subsequently reduced and cyclized to

form the indole ring.

The causality behind this synthetic choice lies in its tolerance for various functional groups and

the accessibility of starting materials. The synthesis begins with the protection of a phenol,

followed by the formation of the indole scaffold.

Synthesis Pathway

4-Hydroxy-3-nitrotoluene 6-Benzyloxy-2-nitrotoluene

 BnCl, K₂CO₃

 (Protection) (E)-β-Dimethylamino-6-
(benzyloxy)-2-nitrostyrene

 DMF-DMA
 (Enamine Formation) Methyl 6-(benzyloxy)-1H-

indole-2-carboxylate

 1. Reduction (e.g., H₂, Pd/C)
 2. Cyclization

 3. Esterification (hypothetical)
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Caption: Plausible synthetic workflow for the target compound.

Detailed Experimental Protocol (Hypothetical)
This protocol is based on established methodologies for indole synthesis, such as the

Leimgruber-Batcho reaction.[8]

Step 1: Benzyl Protection of 4-Hydroxy-3-nitrotoluene

To a stirred solution of 4-hydroxy-3-nitrotoluene (1.0 eq) in dimethylformamide (DMF), add

anhydrous potassium carbonate (1.2 eq).

Add benzyl chloride (1.1 eq) dropwise to the mixture.

Heat the reaction mixture to 90°C and stir for 3-4 hours until TLC analysis indicates the

consumption of the starting material.

Cool the mixture, pour it into water, and extract with ethyl acetate. The combined organic

layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under

reduced pressure to yield 6-benzyloxy-2-nitrotoluene.

Rationale: Potassium carbonate is a suitable base for deprotonating the phenol, facilitating

the Williamson ether synthesis with benzyl chloride. DMF is an excellent polar aprotic

solvent for this Sₙ2 reaction.

Step 2: Enamine Formation

Dissolve the 6-benzyloxy-2-nitrotoluene (1.0 eq) from the previous step in fresh DMF.

Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).

Heat the solution to reflux (around 110°C) for 3 hours under a nitrogen atmosphere.

Remove the volatile components on a rotary evaporator to yield the crude enamine, (E)-β-

dimethylamino-6-(benzyloxy)-2-nitrostyrene, which can be purified by recrystallization.
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Rationale: DMF-DMA reacts with the activated methyl group of the nitrotoluene to form a

stable enamine intermediate, which is the direct precursor to the indole ring.[8]

Step 3: Reductive Cyclization and Esterification

Dissolve the enamine (1.0 eq) in a mixture of methanol and tetrahydrofuran (THF).

Add a catalytic amount of Palladium on carbon (10% Pd/C).

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator)

and stir vigorously at room temperature. The reaction involves the reduction of the nitro

group to an amine, which spontaneously cyclizes to form the indole ring.

After the reaction is complete, filter the catalyst through Celite.

The resulting indole can be esterified. A common method is the reaction of the corresponding

indole-2-carboxylic acid (which can be formed via other routes) with methanol under acidic

conditions (e.g., H₂SO₄) or by converting the acid to an acid chloride followed by reaction

with methanol. For direct conversion, advanced methods might be employed.

Spectroscopic Characterization
While specific spectra for this compound are not publicly available, its structure allows for the

prediction of key spectroscopic features based on known data for similar indole carboxylates.

[9][10]

¹H NMR: Expected signals would include a singlet for the N-H proton (typically > 10 ppm),

aromatic protons on the indole core and the benzyl group (in the 6.8-7.8 ppm range), a

singlet for the benzylic CH₂ protons (~5.1 ppm), and a singlet for the methyl ester protons

(~3.9 ppm).

¹³C NMR: Key signals would include the ester carbonyl carbon (~162 ppm), aromatic

carbons of the indole and benzyl rings (100-140 ppm), the benzylic CH₂ carbon (~70 ppm),

and the methyl ester carbon (~52 ppm).[11]

Mass Spectrometry (MS): The expected molecular ion peak [M]⁺ would be at m/z = 281.31.
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Applications in Drug Discovery and Organic
Synthesis
The primary value of methyl 6-(benzyloxy)-1H-indole-2-carboxylate lies in its role as a

versatile intermediate. The functional groups are strategically placed for sequential

modification.

The Methyl Ester: The C-2 ester is a convenient handle for conversion into other functional

groups. It can be readily hydrolyzed to the corresponding carboxylic acid for amide bond

formation, a common step in drug synthesis.[11][12] Alternatively, it can be reduced to an

alcohol.

The Benzyl Ether: The 6-benzyloxy group serves as a robust protecting group for the phenol.

It is stable to a wide range of reaction conditions but can be selectively removed via catalytic

hydrogenation (hydrogenolysis) to unmask the hydroxyl group for further functionalization.

The Indole N-H: The nitrogen can be alkylated or acylated to introduce further diversity into

the molecular scaffold.[1]

Role as an Intermediate for IDO1 Inhibitors
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme that suppresses the immune system

by catabolizing tryptophan.[2][13] Inhibiting IDO1 is a major therapeutic strategy in immuno-

oncology. Many potent IDO1 inhibitors are built upon the indole scaffold. Methyl 6-
(benzyloxy)-1H-indole-2-carboxylate provides the core structure needed for the synthesis of

these inhibitors. The ester can be converted to an amide, and the protected phenol at the 6-

position allows for late-stage modifications after the core is assembled.[3]

Pathway to IDO1 Inhibitor Scaffold

Methyl 6-(benzyloxy)-1H-
indole-2-carboxylate

6-(Benzyloxy)-1H-indole-
2-carboxylic Acid

Saponification
(LiOH or NaOH) N-Substituted-6-(benzyloxy)-

1H-indole-2-carboxamide

Amide Coupling
(R-NH₂, HATU)

N-Substituted-6-hydroxy-
1H-indole-2-carboxamide
(IDO1 Inhibitor Scaffold)

Deprotection
(H₂, Pd/C)
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Caption: Use as a key intermediate for IDO1 inhibitor synthesis.

Experimental Protocol: Saponification to Carboxylic
Acid
Objective: To hydrolyze the methyl ester to the corresponding carboxylic acid, preparing it for

amide coupling.

Dissolve methyl 6-(benzyloxy)-1H-indole-2-carboxylate (1.0 eq) in a mixture of THF and

water (e.g., 3:1 v/v).

Add lithium hydroxide (LiOH) monohydrate (2.0-3.0 eq).

Stir the mixture at room temperature overnight. Monitor the reaction progress by TLC.

Once the starting material is consumed, acidify the mixture to pH ~2-3 with 1N HCl.

A precipitate of the carboxylic acid should form. Collect the solid by filtration, wash with cold

water, and dry under vacuum.

Rationale: Saponification is a standard ester hydrolysis method. LiOH is often preferred as

it can be effective at room temperature, minimizing potential side reactions.

Safety and Handling
According to available safety data, methyl 6-(benzyloxy)-1H-indole-2-carboxylate should be

handled with care in a laboratory setting.[5][6]

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319

(Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES:

Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy

to do. Continue rinsing).[5]
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Handling: Use appropriate personal protective equipment (PPE), including gloves, safety

glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

Storage: Store in a tightly sealed container in a dry, cool place, as recommended at either

room temperature or refrigerated (2-8°C).[5][7]

Conclusion
Methyl 6-(benzyloxy)-1H-indole-2-carboxylate (CAS: 103781-89-1) is more than just a

chemical compound; it is an enabling tool for innovation in drug discovery. Its well-defined

structure, featuring strategically placed and modifiable functional groups, makes it an ideal

starting point for the synthesis of complex, high-value molecules, particularly in the pursuit of

novel cancer immunotherapies like IDO1 inhibitors. This guide has provided a technical

foundation for its synthesis, properties, and application, underscoring its significance for

researchers dedicated to advancing medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. jbarbiomed.com [jbarbiomed.com]

2. Rational design of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors featuring 1,2,3-triazole
derivatives with enhanced anti-inflammatory and analgesic efficacy - PMC
[pmc.ncbi.nlm.nih.gov]

3. Discovery of a Novel and Selective Indoleamine 2,3-Dioxygenase (IDO-1) Inhibitor 3-(5-
Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione (EOS200271/PF-06840003) and Its
Characterization as a Potential Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

4. 103781-89-1(Methyl 6-(benzyloxy)-1H-indole-2-carboxylate) | Kuujia.com [kuujia.com]

5. 错误页 [amp.chemicalbook.com]

6. 错误页 [amp.chemicalbook.com]

7. 103781-89-1|Methyl 6-(benzyloxy)-1H-indole-2-carboxylate|BLD Pharm [bldpharm.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://amp.chemicalbook.com/Error/Index
https://www.bldpharm.com/products/103781-89-1.html
https://www.benchchem.com/product/b027044?utm_src=pdf-body
https://www.benchchem.com/product/b027044?utm_src=pdf-custom-synthesis
https://jbarbiomed.com/home/article/download/111/108/106
https://pmc.ncbi.nlm.nih.gov/articles/PMC12491243/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12491243/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12491243/
https://pubmed.ncbi.nlm.nih.gov/29111717/
https://pubmed.ncbi.nlm.nih.gov/29111717/
https://pubmed.ncbi.nlm.nih.gov/29111717/
https://www.kuujia.com/cas-103781-89-1.html
https://amp.chemicalbook.com/Error/Index
https://amp.chemicalbook.com/Error/Index
https://www.bldpharm.com/products/103781-89-1.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b027044?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


8. Organic Syntheses Procedure [orgsyn.org]

9. tetratek.com.tr [tetratek.com.tr]

10. Methyl indole-2-carboxylate(1202-04-6) 1H NMR spectrum [chemicalbook.com]

11. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists
[mdpi.com]

12. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma
cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

13. The indoleamine-2,3-dioxygenase (IDO) inhibitor 1-methyl-D-tryptophan upregulates
IDO1 in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [methyl 6-(benzyloxy)-1H-indole-2-carboxylate CAS
number 103781-89-1]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b027044#methyl-6-benzyloxy-1h-indole-2-carboxylate-
cas-number-103781-89-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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